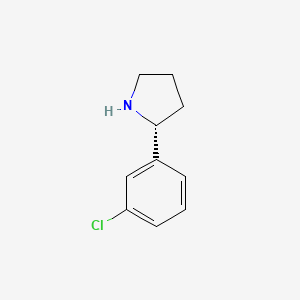

(2R)-2-(3-chlorophenyl)pyrrolidine

Description

(2R)-2-(3-Chlorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 3-chlorophenyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₂ClN, with a molecular weight of 181.66 g/mol (calculated based on structural analogs in ).

The stereochemistry at the 2-position (R-configuration) is critical for its biological interactions, as demonstrated in studies involving SARS-CoV-2 main protease inhibitors.

Properties

IUPAC Name |

(2R)-2-(3-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTPGDGQKPCDMC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-chlorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a 3-chlorophenyl halide under basic conditions. One common method includes the use of a Grignard reagent derived from 3-chlorophenyl bromide, which reacts with a protected pyrrolidine intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield dechlorinated products.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Dechlorinated pyrrolidine derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(3-chlorophenyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(3-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The activity and properties of (2R)-2-(3-chlorophenyl)pyrrolidine are influenced by the position of the chlorine atom on the phenyl ring and the presence of additional functional groups. Key analogs include:

Impact of Substituents :

- Dichloro Substitution : (R)-2-(2,3-Dichlorophenyl)pyrrolidine has increased molecular weight and lipophilicity, which may affect solubility and membrane permeability.

- Functional Groups : The addition of a propenamide group (e.g., 5RH3 in ) enhances hydrogen-bonding capacity, improving binding affinity to viral proteases.

Biological Activity

(2R)-2-(3-chlorophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Pyrrolidine Compounds

Pyrrolidine derivatives are known for their varied pharmacological activities, including anticancer, anti-inflammatory, and cholinesterase inhibition properties. The structural modifications in pyrrolidine compounds often enhance their biological efficacy and selectivity.

- Cholinesterase Inhibition :

-

Anticancer Activity :

- Studies have demonstrated that pyrrolidine analogs exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrrolidine have shown significant antiproliferative effects against breast (MCF-7) and colon (HCT116) cancer cells, with IC50 values ranging from 2.9 to 16 μM for certain derivatives .

- Antibacterial Properties :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at the 3-position | Enhances receptor binding and selectivity |

| Hydroxyl groups | Required for target inhibition in antibacterial activity |

| Aromatic rings | Influence lipophilicity and receptor interactions |

Case Studies

- Anticancer Studies :

- Cholinergic Activity :

- Antibacterial Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.